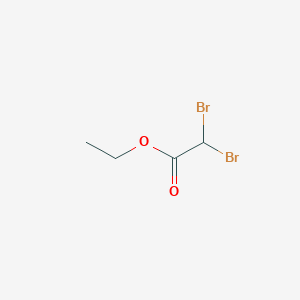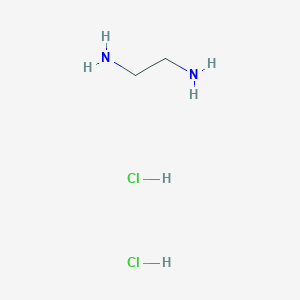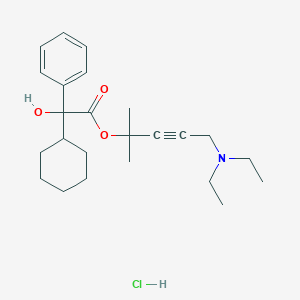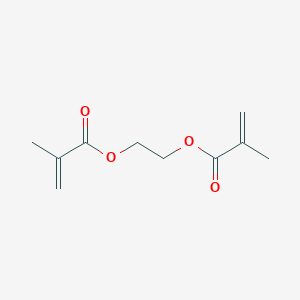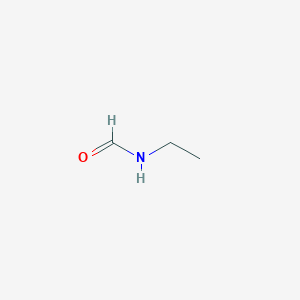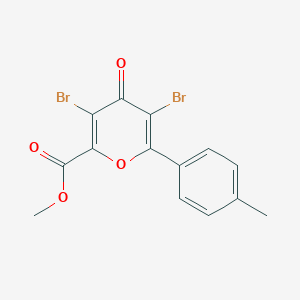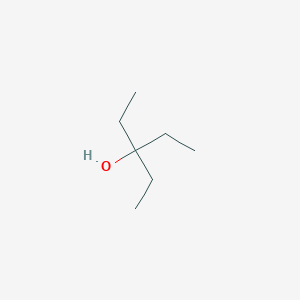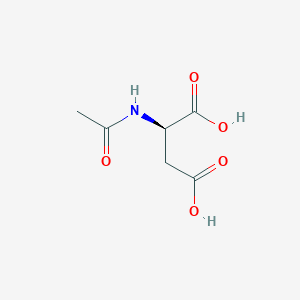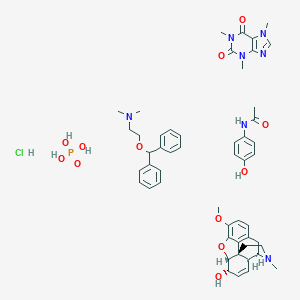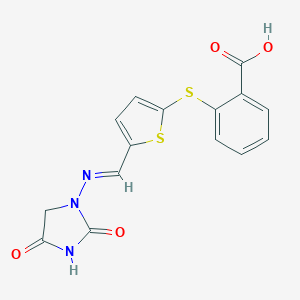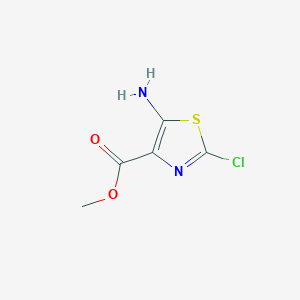
Tetrabromobisphenol A diallyl ether
描述
Tetrabromobisphenol A diallyl ether is a chemical compound derived from tetrabromobisphenol A. It is of interest due to its potential applications and properties, which are influenced by the presence of bromine atoms in its structure.
Synthesis Analysis
The synthesis of tetrabromobisphenol A diallyl ether has been explored in water as a reaction medium. One study demonstrated the synthesis without the need for a phase transfer catalyst, achieving a high yield of 98% with simple workup procedures. The reaction was influenced by factors such as temperature, the speed of adding allyl chloride, and the dosage of reactants . Another study improved the yield by using a phase transfer catalyst and discussed the impact of various factors including temperature, time, and catalysis to optimize the synthetic process .
Molecular Structure Analysis
While the provided papers do not delve into the molecular structure analysis of tetrabromobisphenol A diallyl ether, the presence of bromine atoms is likely to have a significant impact on its chemical behavior and physical properties. The molecular structure would be characterized by the two allyl ether groups attached to the tetrabromobisphenol A backbone.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
One study mentions the formation of mixtures of tetrabromobisphenol-A polycarbonate with bis(2-ethoxyethyl) ether that exhibit a lower critical solution temperature around normal room temperature. This indicates that tetrabromobisphenol A derivatives can interact with certain solvents to display unique phase behavior, which is significant for understanding their physical properties .
科学研究应用
Application Summary
Tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE) is an extensively used brominated flame retardant . It has raised considerable concern because of its neurotoxic and endocrine disruption effects on aquatic organisms .
Methods of Application
In a study, common carp (Cyprinus carpio) were exposed to TBBPA-BAE at environmentally relevant concentrations (20 μg·L −1) for 28 days, followed by 14 days of depuration . The tissue-specific uptake, elimination kinetic, and biotransformation of TBBPA-BAE in common carp were investigated .
Results or Outcomes
The results showed TBBPA-BAE could rapidly accumulate in common carp . Among the seven tissues studied, the highest concentrations of TBBPA-BAE were observed in the liver (6.00 μg·g −1 wet weight [ww]) on day 24, while the longest residence time was observed in the kidney ( t1/2 values of 18.7 days) . Biotransformation of TBBPA-BAE was documented in the in vivo experiments, and 14 different phase I and phase II metabolites were identified in the liver . These findings suggest the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .
Detection and Treatment in the Environment
Application Summary
TBBPA-BAE is a known endocrine disruptor employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
Methods of Application
Various pretreatment methods, emerging detection methods, and treatment methods have been used to study TBBPA-BAE . These include studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation of TBBPA .
Results or Outcomes
The studies are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA .
Neurotoxicity Studies
Application Summary
TBBPA-BAE has been identified as an emerging neurotoxicant in environmental samples .
Methods of Application
Bioassay-directed fractionation and HPLC-APCI-MS/MS have been used to identify TBBPA-BAE as a neurotoxicant .
Identification in Environmental Samples
Application Summary
TBBPA-BAE has been identified in environmental samples near manufacturing sites .
Methods of Application
Atmospheric pressure photoionization (APPI) MS/MS and HPLC were used to identify TBBPA-BAE in environmental matrices .
Results or Outcomes
TBBPA-BAE was found in herring gull eggs near the Great Lakes, suggesting that these BFRs are potentially bioaccumulative and persistent in the environment .
Neurotoxicity Studies in Zebrafish
Application Summary
TBBPA-BAE has been studied for its potential neurotoxic effects in zebrafish .
Methods of Application
Zebrafish were exposed to TBBPA (1.2-2.1 μmol/L) at 24-120 hours post fertilization (hpf) .
Results or Outcomes
The study reported that there were no locomotor behavioral changes at 150 hpf .
安全和危害
TBBPA DAE is a known endocrine disruptor . Endocrine disruptors are chemical compounds which inhibit the activities of natural hormones in the body, such as secretion, binding, transport, synthesis, action, or elimination responsible for maintaining reproduction, homeostasis, behavior, or development . Numerous concerns have been raised about human exposure to these disruptors, primarily because of the assumed detrimental effect they pose to human health .
未来方向
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA . This will improve the scientific comprehension of TBBPA in humans as well as the environment, and the breakthrough for treating waste products containing TBBPA .
属性
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXTUWQHMIFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029327 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromobisphenol A diallyl ether | |
CAS RN |
25327-89-3, 37769-31-6 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



